

A Comparative Meta-Analysis of TP508 (Rusalatide) Clinical Trial Data

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Compound of Interest		
Compound Name:	TP-008	
Cat. No.:	B10829192	Get Quote

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This guide provides a comprehensive meta-analysis of the available clinical trial data for TP508, also known as Rusalatide. The initial query for "**TP-008**" has been interpreted as a likely reference to TP508, a peptide therapeutic that has undergone clinical investigation for tissue regeneration. This document objectively compares the performance of TP508 with alternative therapies in its primary target indications: diabetic foot ulcers and fracture repair. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a thorough understanding and comparison.

TP508 (Rusalatide): An Overview

TP508 is a synthetic 23-amino acid peptide that represents a receptor-binding domain of human thrombin. Unlike thrombin, TP508 does not possess enzymatic activity and does not interfere with blood coagulation. Its mechanism of action is centered on stimulating a cascade of cellular events that promote tissue repair and regeneration. This includes enhancing angiogenesis, modulating inflammatory responses, and stimulating the proliferation and mobilization of progenitor stem cells.

Comparison in the Treatment of Diabetic Foot Ulcers



The standard of care for diabetic foot ulcers typically involves debridement, infection control, and off-loading of pressure from the affected area.[1][2][3][4] Adjuvant therapies, such as growth factors, are sometimes used to enhance healing. One of the most established alternatives to TP508 in this indication is Becaplermin, a recombinant human platelet-derived growth factor (rhPDGF).

Quantitative Data Comparison: Diabetic Foot Ulcer Healing



Treatment Group	Study	Primary Endpoint	Result	Statistical Significance
TP508 (10 μg)	Phase I/II Clinical Trial	Percentage of subjects with complete healing	72% more subjects with complete healing than placebo.[5]	p<0.05
Median time to 100% closure	Decreased by approximately 40% compared to placebo.	p<0.05		
Mean closure rate	Increased by approximately 80% compared to placebo.	p<0.05		
Becaplermin (100 μg/g)	Combined analysis of four randomized studies	Increase in complete healing vs. placebo	39% increase in complete healing (50% vs. 36%).	p=0.007
Time to complete healing	Reduced by 30% (14.1 weeks vs. 20.1 weeks).	p=0.01		
Standard of Care (Placebo)	Phase I/II Clinical Trial (TP508)	Complete healing in heel ulcers	0% (0/5) of placebo-treated heel ulcers healed completely.	N/A
Combined analysis (Becaplermin)	Percentage of complete healing	36%.	N/A	

Experimental Protocols: Key Clinical Trials

TP508 Phase I/II Trial for Diabetic Foot Ulcers:



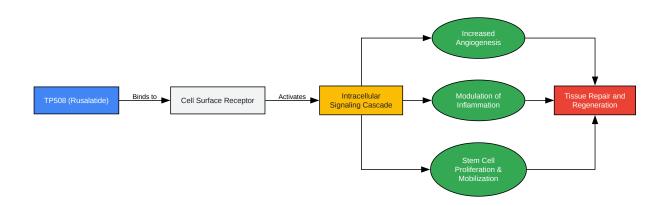
- Study Design: A 60-subject, prospective, randomized, double-blind, placebo-controlled multicenter trial.
- Patient Population: Subjects with diabetic foot ulcers.
- Intervention: Topical application of TP508 (Chrysalin) in saline (1 μg or 10 μg doses) or saline alone (placebo) twice weekly.
- Standard Care: All patients received standardized wound care and off-loading of the ulcer.
- Primary Endpoints: Incidence of complete wound closure, time to complete closure, and rate
 of wound closure.
- Safety Assessment: Monitoring of local wound reactions, adverse events, and laboratory tests.

Becaplermin Pivotal Trials for Diabetic Foot Ulcers:

- Study Design: Combined analysis of four multicenter, randomized, parallel-group, placebocontrolled studies.
- Patient Population: Patients with chronic, full-thickness, lower extremity diabetic ulcers.
- Intervention: Once-daily topical administration of Becaplermin gel (100 μ g/g) or a placebo gel.
- Standard Care: Good ulcer care was provided to all patients.
- Primary Endpoints: Incidence of complete healing and time to complete healing.
- Safety Assessment: Monitoring of adverse events during treatment and a 3-month follow-up period.

Signaling Pathway and Experimental Workflow

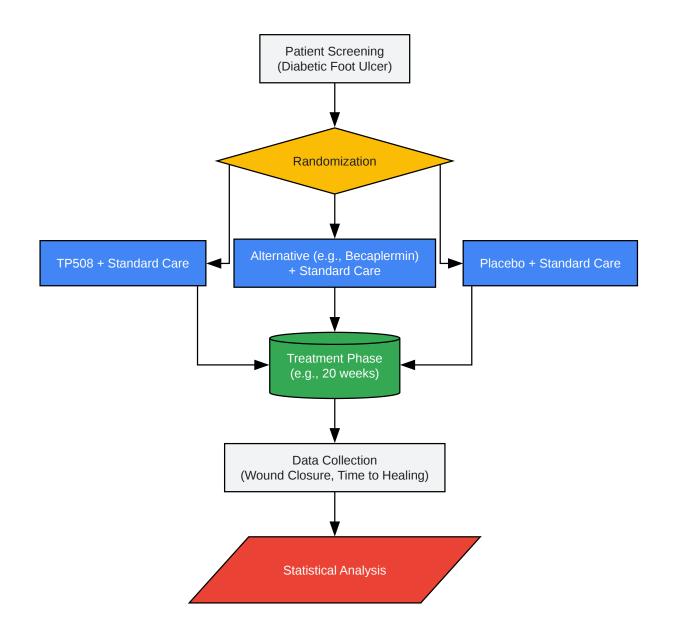




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Caption: TP508 signaling pathway initiating tissue repair.





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Caption: Generalized workflow for a diabetic foot ulcer clinical trial.

Comparison in the Treatment of Fracture Repair

The standard of care for fractures typically involves immobilization (e.g., casting) and, in some cases, surgical intervention (e.g., open reduction and internal fixation). Pharmacological interventions to accelerate healing are an area of active research. Alternatives to TP508 for enhancing bone healing include Bone Morphogenetic Proteins (BMPs) and Teriparatide (a recombinant form of parathyroid hormone).



Ouantitative Data Comparison: Fracture Healing

Treatment Group	Study	Primary Endpoint	Result	Statistical Significance
TP508 (Rusalatide)	Phase III Distal Radius Fracture	Time to removal of immobilization (Intent-to-treat population)	Failed to meet primary endpoint.	Not significant
Subset analysis (Osteopenic women)	Time to removal of immobilization	Met primary clinical endpoint.	Significant	
Radiographic healing (Intent- to-treat population)	Significantly accelerated.	Significant		_
Bone Morphogenetic Proteins (BMPs)	Meta-analysis (Acute tibial fractures)	Healing rates without a secondary procedure	Increased healing rates compared to usual care.	RR 1.19 (95% CI 0.99 to 1.43)
Meta-analysis (Nonunions)	Union achievement	No significant difference compared to bone grafts.	RR 1.02 (95% CI 0.90 to 1.15)	
Teriparatide	Systematic Review (Osteoporotic fractures)	Radiographic bone healing	Positive effects in 6 out of 9 studies.	Variable
Functional recovery (Pain reduction, mobilization)	Positive effects in 6 out of 9 studies.	Variable		
Standard of Care (e.g., Casting)	N/A	Baseline for comparison	N/A	N/A



Experimental Protocols: Key Clinical Trials

TP508 Phase III Trial for Distal Radius Fractures:

- Study Design: A large-scale, randomized, placebo-controlled Phase III clinical trial.
- Patient Population: Patients with distal radius fractures.
- Intervention: Local administration of Rusalatide acetate.
- Primary Endpoint: Time to removal of immobilization (cast or fixation).
- Secondary Endpoint: Radiographic assessment of fracture healing.

Bone Morphogenetic Protein (BMP) Trials (General Protocol):

- Study Design: Typically randomized controlled trials comparing BMP with standard of care or bone grafting.
- Patient Population: Adults with acute fractures (e.g., tibial) or nonunions.
- Intervention: Surgical implantation of a BMP-containing matrix (e.g., rhBMP-2 or rhBMP-7) at the fracture site.
- Primary Endpoints: Rate of fracture union, time to union, and need for secondary interventions.

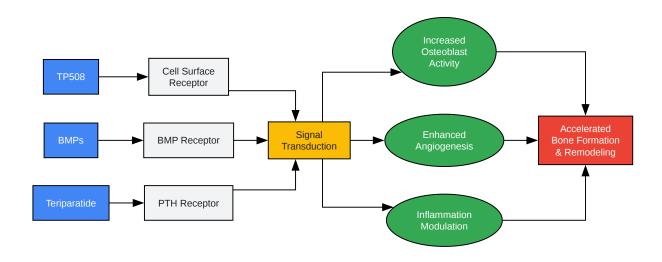
Teriparatide Trials for Fracture Healing (General Protocol):

- Study Design: Randomized controlled trials and retrospective studies.
- Patient Population: Primarily osteoporotic patients with various types of fractures.
- Intervention: Daily or weekly subcutaneous injections of Teriparatide.
- Primary Endpoints: Radiographic evidence of fracture healing (e.g., callus formation) and functional outcomes (e.g., pain reduction, mobility).





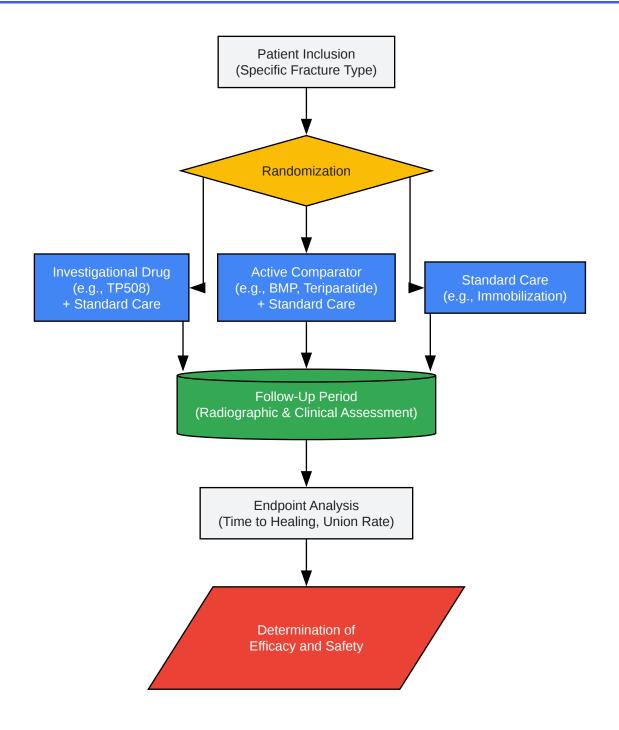
Signaling Pathway and Experimental Workflow



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Caption: Convergent pathways in pharmacological fracture healing.





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Caption: Generalized workflow for a fracture healing clinical trial.

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